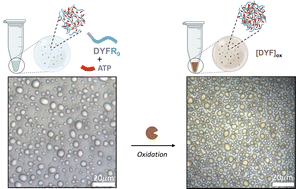Localized and regulated peptide pigment formation inside liquid droplets through confined enzymatic oxidation†
Chemical Communications Pub Date: 2023-11-13 DOI: 10.1039/D3CC04231F
Abstract
Melanin pigments are found in most life forms, where they are responsible for coloration and ultraviolet (UV) light protection. Natural melanin is a poorly soluble and complex biosynthesis product produced through confined and templated enzymatic oxidation of tyrosine. It has been challenging to create water-soluble synthetic mimics. This study demonstrates the enzymatic synthesis of oxidized phenols confined inside liquid droplets. We use an amphiphilic, bifunctional peptide, DYFR9, that combines a tyrosine tripeptide previously shown to undergo enzymatic oxidation to form peptide pigments with broad absorbance, and polyarginine to facilitate complex coacervation in the presence of ATP. When ATP, DYFR9 are mixed and exposed to tyrosinase, pigmented liquid droplets result, while no appreciable oxidation is observed in the bulk.


Recommended Literature
- [1] Dioxomolybdenum(vi) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides
- [2] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [3] Contents list
- [4] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [5] Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines†
- [6] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [7] 3D-printed ketoenamine crosslinked polyrotaxane hydrogels and their mechanochromic responsiveness†
- [8] An expanded cavity hexaamine cage for copper(ii)
- [9] Green assessment of polymer microparticles production processes: a critical review†
- [10] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process

Journal Name:Chemical Communications
Research Products
-
CAS no.: 143317-90-2
-
CAS no.: 175696-73-8
-
CAS no.: 13577-19-0









